molecular formula C11H16N2O2S B3198706 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1016507-70-2

2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B3198706
CAS No.: 1016507-70-2
M. Wt: 240.32 g/mol
InChI Key: VOLCEGNUCYAADY-UHFFFAOYSA-N
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Description

2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is a synthetic organic compound with a molecular formula of C11H16N2O2S and a molecular weight of 240.33 g/mol This compound is characterized by the presence of a thiazolidine ring fused with a phenyl group and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-Aminoethyl)phenylamine with thiazolidine-1,1-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of its thiazolidine ring, phenyl group, and aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCEGNUCYAADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
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2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
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2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 4
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 5
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 6
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione

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